Cas no 2680862-35-3 (3-Amino-4,4,4-trifluorobutanal)
3-Amino-4,4,4-trifluorobutanal Chemical and Physical Properties
Names and Identifiers
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- 2680862-35-3
- 3-amino-4,4,4-trifluorobutanal
- EN300-28270607
- 3-Amino-4,4,4-trifluorobutanal
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- MDL: MFCD32804506
- Inchi: 1S/C4H6F3NO/c5-4(6,7)3(8)1-2-9/h2-3H,1,8H2
- InChI Key: IAJQEDCDGHXXIK-UHFFFAOYSA-N
- SMILES: FC(C(CC=O)N)(F)F
Computed Properties
- Exact Mass: 141.04014830g/mol
- Monoisotopic Mass: 141.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 43.1Ų
3-Amino-4,4,4-trifluorobutanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28270607-1g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 1g |
$1185.0 | 2023-09-09 | ||
| Enamine | EN300-28270607-5g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 5g |
$3438.0 | 2023-09-09 | ||
| Enamine | EN300-28270607-10g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 10g |
$5099.0 | 2023-09-09 | ||
| Enamine | EN300-28270607-0.05g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 95.0% | 0.05g |
$996.0 | 2025-03-19 | |
| Enamine | EN300-28270607-0.1g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28270607-0.25g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 95.0% | 0.25g |
$1090.0 | 2025-03-19 | |
| Enamine | EN300-28270607-0.5g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 | |
| Enamine | EN300-28270607-1.0g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
| Enamine | EN300-28270607-2.5g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
| Enamine | EN300-28270607-5.0g |
3-amino-4,4,4-trifluorobutanal |
2680862-35-3 | 95.0% | 5.0g |
$3438.0 | 2025-03-19 |
3-Amino-4,4,4-trifluorobutanal Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Amino-4,4,4-trifluorobutanal
3-Amino-4,4,4-trifluorobutanal (CAS No. 2680862-35-3): A Versatile Fluorinated Building Block for Modern Chemistry
In the evolving landscape of fluorinated organic compounds, 3-Amino-4,4,4-trifluorobutanal (CAS No. 2680862-35-3) has emerged as a valuable intermediate with broad applications in pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique trifluoromethyl group and reactive aldehyde functionality, offers chemists a powerful tool for designing novel molecules with enhanced properties. As the demand for fluorine-containing compounds continues to grow in 2024, driven by their metabolic stability and lipophilicity advantages, this amino-trifluorobutanal derivative is gaining attention in both academic and industrial settings.
The molecular structure of 3-Amino-4,4,4-trifluorobutanal combines two highly sought-after features in modern drug discovery: the electron-withdrawing trifluoromethyl group and a versatile primary amine moiety. This combination makes it particularly useful for constructing bioactive molecules with improved membrane permeability and resistance to oxidative metabolism. Recent studies (2023-2024) have highlighted its potential in creating next-generation kinase inhibitors and GPCR-targeting compounds, addressing current challenges in oncology and CNS drug development.
From a synthetic chemistry perspective, 3-Amino-4,4,4-trifluorobutanal serves as an excellent precursor for various heterocyclic systems. Its aldehyde group readily participates in condensation reactions to form imines, oxazolidines, and other nitrogen-containing rings that are prevalent in FDA-approved drugs. The trifluoromethyl group at the γ-position influences both the electronic properties and three-dimensional conformation of resulting molecules, offering unique opportunities for structure-activity relationship (SAR) optimization.
The compound's applications extend beyond pharmaceuticals. In material science, 3-Amino-4,4,4-trifluorobutanal derivatives contribute to the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find use in high-performance coatings, membrane technologies, and electronic components where durability under extreme conditions is required. The growing focus on sustainable fluorochemicals in 2024 has further increased interest in efficient synthetic routes to this valuable building block.
Recent advances in continuous flow chemistry have improved the production scalability of 3-Amino-4,4,4-trifluorobutanal, addressing one of the key challenges in working with fluorinated compounds. Modern synthetic approaches emphasize atom economy and green chemistry principles, reducing waste generation while maintaining high yields. These developments align with the pharmaceutical industry's increasing emphasis on sustainable manufacturing processes.
Quality control aspects of 3-Amino-4,4,4-trifluorobutanal are crucial given its applications in regulated industries. Advanced analytical techniques including HPLC-MS and 19F NMR spectroscopy ensure precise characterization of this compound. The current market demand reflects its importance, with global suppliers expanding their catalog offerings of fluorinated building blocks to meet research needs in drug discovery programs.
Looking forward, 3-Amino-4,4,4-trifluorobutanal is poised to play a significant role in emerging areas such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors, where its structural features can contribute to both target binding and pharmacokinetic properties. The compound's versatility ensures its continued relevance as chemical biology explores new approaches to challenging therapeutic targets.
For researchers working with fluorinated amino aldehydes, proper handling and storage of 3-Amino-4,4,4-trifluorobutanal are essential to maintain its stability. Recommended practices include storage under inert atmosphere at controlled temperatures, with attention to moisture-sensitive nature of both the aldehyde and amine functionalities. These protocols help preserve the compound's reactivity for subsequent synthetic transformations.
The scientific literature contains numerous examples of successful applications of 3-Amino-4,4,4-trifluorobutanal in complex molecule synthesis. Its use in constructing fluorinated peptidomimetics demonstrates particular promise for addressing bioavailability challenges in peptide-based therapeutics. As the pharmaceutical industry increasingly focuses on beyond-rule-of-five molecules, this compound provides valuable synthetic flexibility.
In conclusion, 3-Amino-4,4,4-trifluorobutanal (CAS No. 2680862-35-3) represents a strategically important building block in contemporary medicinal chemistry and materials science. Its unique combination of fluorine substitution and bifunctional reactivity enables the creation of innovative compounds addressing current challenges in healthcare and technology. As synthetic methodologies advance and new applications emerge, this compound will undoubtedly remain at the forefront of fluorine chemistry research and development.
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